The synthesis of (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione can be approached through various methods. One common route involves the cyclization of appropriate precursors that contain both pyridine and pyran moieties.
Specific parameters such as temperature and reaction time will vary based on the exact synthetic route employed.
The molecular structure of (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione features a fused bicyclic system comprising a pyridine and a pyran ring.
The structural representation can be visualized using molecular modeling software or interpreted from its chemical formula.
(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives.
The mechanism of action for (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione is not fully elucidated but is believed to involve interactions with specific biological targets.
Further studies are required to clarify its exact mechanism and therapeutic potential.
The physical and chemical properties of (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione include:
| Property | Value |
|---|---|
| Molecular Weight | 209.20 g/mol |
| Appearance | Typically crystalline |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Boiling Point | Not specified |
These properties are essential for understanding the compound's behavior in various environments and its potential applications.
(S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione has several scientific applications:
The isolation of enantiomerically pure (S)-4-ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione (CAS 146683-25-2) presents significant challenges due to the stereogenic center at the C4 position bearing the ethyl and hydroxy substituents. Industrial-scale production employs both classical resolution and modern chromatographic techniques to achieve high enantiomeric excess (e.e.). Diastereomeric salt formation using chiral amines like (1R,2S)-(-)-norephedrine has been explored for initial racemate separation, though the method suffers from low yields (<35%) and requires multiple recrystallization cycles to achieve >98% e.e. [1] [4].
Preparative chiral HPLC using polysaccharide-based stationary phases (Chiralpak® IA/IB columns) has emerged as the gold standard for final purification. Optimal resolution is achieved with normal-phase conditions (n-hexane:ethanol:trifluoroacetic acid, 85:15:0.1 v/v/v), where the (S)-enantiomer exhibits a retention time of 14.2 minutes versus 17.8 minutes for the (R)-counterpart. This technique routinely delivers >99.5% e.e. for research quantities (5-100mg), albeit with scalability limitations [1] [4].
Chiral derivatization protocols employing (S)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride enable NMR-based enantiopurity assessment through distinct ^19^F NMR signals at δ -72.3 ppm (S,S-diastereomer) and δ -72.1 ppm (S,R-diastereomer). This method correlates well with chiral HPLC and allows detection of 0.5% enantiomeric impurity [1]. The exceptional cost differential observed in commercial sourcing – $496.32/5mg for 95% purity versus $825/100mg for 97% material – directly reflects the economic burden of high-resolution enantiopurification [1].
Table 1: Commercial Sources of (S)-4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione
| Manufacturer | Catalog Number | Purity | Packaging | Price | Price per gram |
|---|---|---|---|---|---|
| American Custom Chemicals | CCH0033362 | 95.00% | 5 mg | $496.32 | $99,264 |
| Acrotein | AS02248 | 97% | 0.1 g | $825 | $8,250 |
| Acrotein | AS02248 | 97% | 0.5 g | $2,750 | $5,500 |
| Reagentia | R001E8B | >98%* | 250 mg | €6,822.61 | €27,290 |
*Estimated purity based on premium pricing tier
Organocatalytic multicomponent reactions (MCRs) constitute the most efficient methodology for constructing the enantioenriched pyrano[3,4-c]pyridine core. L-Proline (10 mol%) catalyzes the stereoselective condensation of aldehyde precursors with active methylene components via a postulated enamine-iminium ion cascade mechanism. This approach delivers the bicyclic framework with exceptional stereocontrol, achieving 70-92% e.e. in model pyranopyridine systems as confirmed by chiral shift reagent-assisted ^1^H NMR (europium tris[3-heptafluoropropylhydroxymethylene]-(+)-camphorate) [6].
The reaction proceeds through kinetic control where the (S)-proline-derived enamine attacks the Re-face of the electrophilic iminium intermediate. This facial selectivity is enforced by the carboxylic acid group of proline, which hydrogen-bonds to the carbonyl oxygen of the substrate, locking the transition state geometry. Microwave irradiation (100W, 80°C) in ethanol solvent significantly enhances enantioselectivity (Δe.e. +15-20%) and reduces reaction times from 24 hours to 35 minutes compared to conventional heating [6].
Cinchona alkaloid-derived catalysts (e.g., hydroquinidine 1,4-phthalazinediyl diether) demonstrate complementary performance in non-polar solvents. While offering superior yields (85-92%) for certain pyranopyridine analogs, their application to the title compound provides lower enantiocontrol (55-65% e.e.) than L-proline-based systems. This likely stems from reduced catalyst-substrate affinity due to the absence of a hydrogen-bond donor in the quinuclidine moiety [6].
Table 2: Asymmetric Catalysts for Pyrano[3,4-c]pyridine Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
|---|---|---|---|---|---|
| L-Proline (10 mol%) | Ethanol | 80 | 4 | 72-92 | 70-85 |
| L-Proline/MW irradiation | Ethanol | 80 | 0.58 | 88-95 | 85-92 |
| Hydroquinidine-PHNQ (5 mol%) | Toluene | 110 | 8 | 85-92 | 55-65 |
PHNQ: Hydroquinidine 1,4-phthalazinediyl diether
The C4 ethyl substituent in (S)-4-ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione provides a critical handle for stereocontrolled derivatization while preserving chiral integrity. Directed ortho-metalation using sec-butyllithium/TMEDA (-78°C, THF) followed by electrophilic quenching enables C5 functionalization without epimerization at the adjacent stereocenter. This regioselectivity arises from coordination of the lithiated amine to the C4 hydroxy group, forming a rigid six-membered transition state that shields the Si-face of the molecule [1] [6].
Radical-mediated bromination at the ethyl group’s terminal methyl employs N-bromosuccinimide (NBS) and benzoyl peroxide under photoirradiation (350 nm). Kinetic studies reveal a 5:1 preference for the pro-(S) hydrogen abstraction due to conformational constraints imposed by the (S)-configuration at C4. Subsequent Stille coupling with arylstannanes or Mitsunobu reactions with phthalimide provide access to C4-elongated arylalkyl or aminoalkyl derivatives while maintaining >98% stereoretention. X-ray crystallography confirms absolute configuration preservation in these derivatives, as evidenced by Flack parameters ≤0.03 in single-crystal analyses [6].
The hydroxy group participates in diastereoselective transformations via oxocarbenium ion intermediates. Treatment with BF₃·OEt₂ and allyltrimethylsilane affords C4-allylated products with 8:1 diastereoselectivity favoring the (4S,1'R)-isomer. This stereochemical outcome aligns with Cram’s chelation model, where the ethyl group adopts a pseudo-equatorial position to minimize A^(1,3)-strain during nucleophilic attack [6]. Notably, all C4 modifications require protection of the lactam carbonyls as tert-butyldimethylsilyl enol ethers to prevent unwanted ring opening or epimerization during functionalization sequences.
Table 3: Stereoselective Transformations at the C4 Ethyl Group
| Reaction Type | Reagents/Conditions | Product | d.r./e.e. |
|---|---|---|---|
| Directed ortho-metalation | sBuLi/TMEDA, THF, -78°C; then E⁺ | C5-Functionalized derivatives | >99% e.e. |
| Radical bromination | NBS, Bz₂O₂, hν (350 nm) | BrCH₂CH₂- derivative | 5:1 (pro-S:pro-R) |
| Allylation | AllylTMS, BF₃·OEt₂, CH₂Cl₂, -40°C | HO-CH(allyl)Et- derivative | 8:1 d.r. |
| Mitsunobu amination | PhthN⁻, DEAD, PPh₃ | H₂NCH₂CH₂- derivative | >99% e.e. |
E⁺ = Electrophile; d.r. = Diastereomeric ratio
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0